2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal
Overview
Description
2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. One common method is the reaction of 1-methylhydrazine with 3-methyl-2-butanone under acidic conditions to form the pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of pyrazole derivatives often involves multicomponent reactions and the use of transition-metal catalysts to enhance yield and selectivity . Photoredox reactions and microwave-assisted synthesis are also employed to improve efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid.
Reduction: 2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanol.
Substitution: Various nitro or halogenated derivatives of the pyrazole ring.
Scientific Research Applications
2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal involves its interaction with specific molecular targets and pathways. The pyrazole ring can act as a ligand for various enzymes and receptors, modulating their activity. For example, pyrazole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and p38 MAP kinase, which are involved in inflammatory processes . The compound’s effects are mediated through binding to the active sites of these enzymes, leading to changes in their conformation and activity .
Comparison with Similar Compounds
2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal can be compared with other similar compounds, such as:
1-methyl-1H-pyrazol-5-ol: Similar in structure but with a hydroxyl group instead of an aldehyde group.
3-methyl-1-phenyl-1H-pyrazol-5-yl: Contains a phenyl group, which alters its reactivity and applications.
1,3-diphenyl-1H-pyrazol-4-yl: Features two phenyl groups, making it more hydrophobic and affecting its biological activity.
Properties
IUPAC Name |
2-methyl-3-(2-methylpyrazol-3-yl)propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-7(6-11)5-8-3-4-9-10(8)2/h3-4,6-7H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKFOTCTHFASHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NN1C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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